![molecular formula C23H27N3O5S2 B2995349 (Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321949-38-5](/img/structure/B2995349.png)
(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzoyl group (a type of acyl group derived from benzoic acid), a sulfamoyl group (derived from sulfamic acid), and an acetate group (derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[d]thiazole core, with the various functional groups attached at specific positions. The exact structure would depend on the locations of these attachments and the stereochemistry at each position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzoyl and acetate groups could potentially undergo reactions typical of acyl groups, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it would likely be soluble in organic solvents due to the presence of the benzene rings .Scientific Research Applications
Aldose Reductase Inhibition for Diabetic Complications Treatment
A study by Ali et al. (2012) focused on the design, synthesis, and molecular modeling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. The compounds demonstrated significant inhibitory activity, suggesting their potential as novel drugs for treating diabetic complications. This research highlights the relevance of thiazole derivatives in developing treatments for diabetes-related conditions (Ali et al., 2012).
Antithrombotic Treatment
Hayashi et al. (1998) explored GPIIb/IIIa integrin antagonists featuring a trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, showcasing the potential of thiazole-containing compounds in antithrombotic treatments. The oral availability and fast onset of antiplatelet action suggest these compounds could be highly effective for acute-phase treatments (Hayashi et al., 1998).
Corrosion Inhibition
Quraishi and Sharma (2005) studied thiazoles as corrosion inhibitors for mild steel in acidic solutions, indicating the application of thiazole derivatives in industrial maintenance and the protection of metals against corrosion. This research demonstrates the versatility of thiazole compounds beyond medicinal applications (Quraishi & Sharma, 2005).
Antimicrobial Activities
Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against various bacterial strains. Such findings underscore the potential of thiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the biosynthesis of fatty acids.
Mode of Action
This interaction could lead to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
Given its potential interaction with enzymes involved in fatty acid biosynthesis, it could affect the production and metabolism of fatty acids within the cell .
properties
IUPAC Name |
methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-6-25(7-2)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(14-20(27)31-5)19-13-15(3)12-16(4)21(19)32-23/h8-13H,6-7,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQVLANJXCWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate |
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